[Hydroxy(tosyloxy)iodo]benzene

Catalog No.
S564347
CAS No.
27126-76-7
M.F
C13H13IO4S
M. Wt
392.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Hydroxy(tosyloxy)iodo]benzene

CAS Number

27126-76-7

Product Name

[Hydroxy(tosyloxy)iodo]benzene

IUPAC Name

[hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate

Molecular Formula

C13H13IO4S

Molecular Weight

392.21 g/mol

InChI

InChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3

InChI Key

LRIUKPUCKCECPT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O

Synonyms

(hydroxy(tosyloxy)iodo)benzene, HTIB cpd

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O

As an Oxidizing Agent

HTIB functions as a mild and selective oxidizing agent, enabling the conversion of alcohols to carbonyl compounds (aldehydes or ketones) under mild reaction conditions. This property finds application in the synthesis of various organic molecules with carbonyl functionalities. PubMed:

In C-C Bond Formation Reactions

HTIB plays a crucial role in C-C bond formation reactions, facilitating the creation of new carbon-carbon bonds within organic molecules. Notably, it serves as a key reagent in the:

  • Wittig-Ring Expansion Sequence: This strategy allows for the expansion of cycloalkene rings by one carbon atom, leading to the formation of larger ring structures. PubMed:
  • α-Azidation of Ketones: HTIB mediates the introduction of an azide group (N₃) at the alpha position of ketones, providing valuable building blocks for further synthetic transformations. PubMed Central:

Other Applications

Beyond the aforementioned examples, HTIB demonstrates applicability in various other areas of organic synthesis, including:

  • Synthesis of heterocycles: These are organic ring structures containing atoms other than carbon in the ring. HTIB serves as a convenient oxidizing agent for the construction of diverse heterocyclic compounds. Journal of Sulfur Chemistry:
  • Other oxidation reactions: HTIB can oxidize various functional groups beyond alcohols, such as sulfides to sulfoxides and phosphines to phosphine oxides.

Hydroxy(tosyloxy)iodo]benzene, commonly referred to as Koser's reagent, is a hypervalent iodine compound with the molecular formula C₁₃H₁₃IO₃S. It is characterized by its unique structure that includes a hydroxyl group, a tosylate group, and an iodine atom. This compound is notable for its versatility in organic synthesis, particularly in the functionalization of organic substrates through oxidation and halogenation reactions.

Hydroxy(tosyloxy)iodo]benzene is primarily utilized in various chemical transformations, including:

  • α-Azidation of Ketones: The reaction of ketones with hydroxy(tosyloxy)iodo]benzene followed by treatment with sodium azide generates α-azido ketones. This one-pot procedure allows for efficient synthesis with high yields (up to 81%) .
  • Stereospecific Reactions: It facilitates syn-1,2-ditosyloxylation of alkenes, allowing for regioselective functionalization of double bonds .
  • Generation of Cation Radicals: In fluoroalcohol solvents, hydroxy(tosyloxy)iodo]benzene can generate aromatic cation radicals via single-electron transfer mechanisms, which are crucial intermediates in various organic reactions .

While hydroxy(tosyloxy)iodo]benzene has not been extensively studied for direct biological activity, its derivatives and related iodinated compounds have shown potential in medicinal chemistry. Hypervalent iodine reagents are generally recognized for their ability to introduce iodine into organic molecules, which can enhance biological activity or modify pharmacokinetic properties.

Hydroxy(tosyloxy)iodo]benzene is widely applied in organic synthesis:

  • Functionalization of Ketones: It is used to convert ketones into α-tosyloxy ketones, which are valuable intermediates in further synthetic applications .
  • Synthesis of Diaryliodonium Salts: The compound facilitates the formation of diaryliodonium salts from electron-rich heteroaromatic compounds, expanding its utility in organic synthesis .
  • Regeneration of Carbonyl Compounds: Hydroxy(tosyloxy)iodo]benzene has been employed to regenerate carbonyl compounds through cleavage reactions involving carbon-nitrogen double bonds .

Studies have shown that hydroxy(tosyloxy)iodo]benzene interacts effectively with various substrates under specific conditions. For instance, its ability to generate cation radicals in fluoroalcohol solvents has been documented as a key mechanism that enhances reactivity and selectivity in organic transformations . Additionally, its role as an oxidizing agent allows it to participate in diverse reactions without generating harmful byproducts.

Hydroxy(tosyloxy)iodo]benzene shares similarities with other hypervalent iodine compounds but possesses unique characteristics that enhance its utility:

Compound NameKey FeaturesUnique Aspects
IodosobenzeneSimple structure; less versatileLimited solubility; less reactive
Iodobenzene diacetateCommonly used oxidant; versatilePrimarily used for acetoxylation
Phenyliodine(III) reagentsUsed in electrophilic aromatic substitutionsLess selective compared to hydroxy(tosyloxy)iodo]benzene
HydroxydiiodineUsed in iodination reactionsLess stable than hydroxy(tosyloxy)iodo]benzene

Hydroxy(tosyloxy)iodo]benzene's ability to facilitate diverse transformations while maintaining stability makes it a valuable reagent in synthetic organic chemistry.

The most fundamental synthetic approach to [Hydroxy(tosyloxy)iodo]benzene involves the direct reaction between iodosobenzene and p-toluenesulfonic acid [6]. This methodology represents a classical two-step process that has been extensively validated in laboratory settings [6]. The reaction mechanism proceeds through nucleophilic attack of the p-toluenesulfonic acid on the electrophilic iodine center of iodosobenzene, resulting in ligand exchange and formation of the desired hypervalent iodine compound [6].

The preparation of iodosobenzene as a precursor follows established protocols starting from iodobenzene [6]. The polymeric nature of iodosobenzene presents solubility challenges in common organic solvents, which has led to the development of combination reagent systems [6]. The most effective approach utilizes iodosobenzene in combination with p-toluenesulfonic acid to generate [Hydroxy(tosyloxy)iodo]benzene in situ [6].

Experimental data demonstrates that this method achieves yields ranging from 69% to 81% across various substrate types [6]. The reaction conditions typically involve acetonitrile as the solvent medium with reaction times of approximately 2 hours under reflux conditions [6]. The use of stoichiometric amounts of both iodosobenzene and p-toluenesulfonic acid ensures complete conversion while minimizing side product formation [6].

Table 1: Synthesis Parameters for Direct Method

ParameterOptimal ConditionsYield Range
SolventAcetonitrile69-81%
TemperatureReflux-
Reaction Time2 hours-
Stoichiometry1:1 (PhIO:TsOH)-

The mechanistic pathway involves initial formation of an intermediate complex between iodosobenzene and p-toluenesulfonic acid [6]. This intermediate subsequently undergoes intramolecular rearrangement to yield the final [Hydroxy(tosyloxy)iodo]benzene product with concurrent elimination of water [6].

Solid-State Optimization via Recrystallization Techniques

Purification of [Hydroxy(tosyloxy)iodo]benzene through recrystallization represents a critical aspect of synthetic methodology development [14]. The compound exhibits specific crystalline properties that require careful optimization of solvent systems and thermal conditions [14]. The most effective purification protocol involves dissolution in the minimum volume of methanol followed by addition of diethyl ether to the cloud point [14].

The crystallization process yields prisms that separate upon standing, with the final product exhibiting melting points in the range of 131-137°C [14]. Impurity profiles commonly include residual tosic acid, which can be effectively removed through washing with acetone [14]. Acetic acid impurities are eliminated by washing with diethyl ether [14].

Table 2: Recrystallization Optimization Parameters

Solvent SystemMelting Point (°C)Purity (%)Crystal Form
Methanol/Diethyl Ether131-137>97.0Prisms
Dichloromethane140-142>95.0Needles
Mixed Solvent138>97.0Crystalline Powder

Alternative crystallization approaches utilize dichloromethane as the primary solvent, yielding needle-shaped crystals with melting points of 140-142°C [14]. The choice of recrystallization solvent significantly influences both the crystal morphology and thermal properties of the final product [14].

Storage considerations require maintenance in dark conditions at temperatures below 15°C under inert atmosphere [17] [24]. The compound demonstrates light sensitivity and moisture sensitivity, necessitating specific handling protocols during recrystallization procedures [17] [24].

Large-Scale Industrial Production Protocols

Industrial synthesis of [Hydroxy(tosyloxy)iodo]benzene has been developed to address scalability challenges while maintaining environmental sustainability [19]. The optimized large-scale protocol utilizes neat 2,2,2-trifluoroethanol as the reaction medium, eliminating the need for chlorinated solvents [19]. This approach represents a significant advancement in green chemistry applications for hypervalent iodine synthesis [19].

The industrial process involves oxidation of 3-iodobenzotrifluoride with m-chloroperbenzoic acid in the presence of p-toluenesulfonic acid monohydrate [19]. Optimization studies revealed that reaction temperatures of 40°C for 1 hour provide optimal yields of 90% [19]. Temperature sensitivity analysis indicates decreased yields at 80°C due to partial product decomposition [19].

Table 3: Large-Scale Production Parameters

ScaleSolventTemperature (°C)Time (h)Yield (%)
LaboratoryTFE/DCM (1:1)Room Temperature294
IndustrialNeat TFE40190
OptimizedNeat TFE40190

Solvent recovery represents a crucial economic consideration in industrial applications [19]. The process enables recovery of greater than 90% of 2,2,2-trifluoroethanol through distillation at reduced pressure [19]. The recovery procedure requires sufficient condenser length due to the low boiling point of 2,2,2-trifluoroethanol at 77-80°C [19].

The mixing order of reagents proves critical for process safety and efficiency [19]. The optimized protocol involves initial dissolution of m-chloroperbenzoic acid and iodoarene in 2,2,2-trifluoroethanol, followed by subsequent addition of p-toluenesulfonic acid [19]. Product isolation utilizes precipitation with diethyl ether, eliminating the need for chromatographic purification [19].

Stability Considerations in Anhydrous vs. Protic Media

The stability profile of [Hydroxy(tosyloxy)iodo]benzene exhibits significant dependence on the reaction medium, with distinct behavior observed in anhydrous versus protic environments [1] [20]. In anhydrous conditions, the compound demonstrates enhanced stability and prolonged storage capability [17] [24]. The moisture-sensitive nature of [Hydroxy(tosyloxy)iodo]benzene necessitates storage under inert gas atmosphere to prevent hydrolytic decomposition [17] [24].

Protic solvents, particularly fluorinated alcohols such as 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol, significantly enhance the reactivity of [Hydroxy(tosyloxy)iodo]benzene [1]. This enhanced reactivity results from the activation of the hypervalent iodine center through hydrogen bonding interactions with the protic medium [1]. The single-electron-transfer oxidation ability becomes particularly pronounced in these fluoroalcohol environments [1].

Table 4: Stability Comparison in Different Media

Medium TypeStability DurationDecomposition ProductsStorage Requirements
AnhydrousExtendedMinimalInert atmosphere, <15°C
Protic (TFE)Enhanced reactivityIodobenzeneNormal handling
AqueousRapid hydrolysisIodosobenzene, TsOHNot recommended

Mechanistic studies reveal that protic media facilitate the generation of aromatic cation radicals through single-electron-transfer processes [1]. This mechanism has been confirmed through electron spin resonance spectroscopy and ultraviolet-visible measurements [1]. The transparent solutions undergo immediate color changes upon addition of [Hydroxy(tosyloxy)iodo]benzene in fluoroalcohol solvents, indicating rapid activation [1].

The enhanced reactivity in protic media enables efficient synthesis of diaryliodonium salts and related compounds [1]. However, this increased reactivity also correlates with reduced storage stability, requiring immediate use following preparation [1]. Temperature control becomes particularly critical in protic environments, with elevated temperatures accelerating decomposition pathways [20].

XLogP3

3.7

UNII

2EOA97B14A

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27126-76-7

Wikipedia

(hydroxy(4-toluenesulfonato)iodo)benzene

Dates

Modify: 2023-08-15
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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